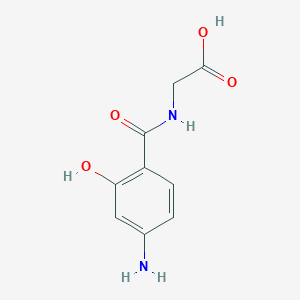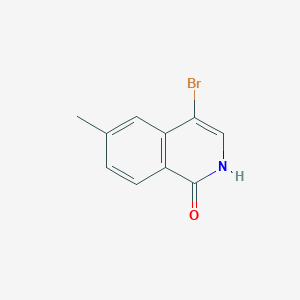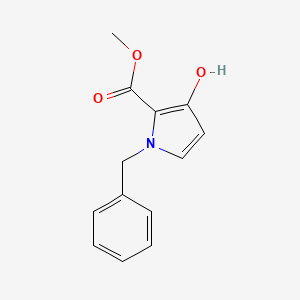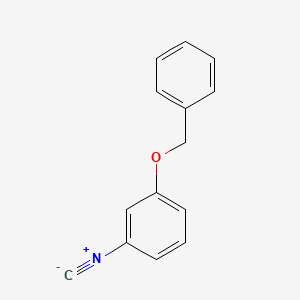
甘氨酸,N-(4-氨基-2-羟基苯甲酰基)-
描述
Glycine, N-(4-amino-2-hydroxybenzoyl)- is an organic compound belonging to the class of hippuric acids. It consists of a benzoyl group linked to the N-terminal of glycine. This compound is known for its diverse applications in scientific research and industry due to its unique chemical properties .
科学研究应用
Glycine, N-(4-amino-2-hydroxybenzoyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential role in biochemical pathways and as a model compound in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and as an intermediate in the synthesis of dyes and pigments
作用机制
Mode of Action
It is known that glycine, a component of this compound, is a major inhibitory neurotransmitter as well as a co-agonist of glutamate at excitatory nmda receptors .
Biochemical Pathways
It is known that glycine, a component of this compound, plays a pivotal role in the central nervous system (cns), and its interactions with other neurotransmitters have been the subject of various studies .
Result of Action
Early findings suggest it may also have antipsychotic activity as well as antioxidant and anti-inflammatory activities .
生化分析
Biochemical Properties
Glycine, N-(4-amino-2-hydroxybenzoyl)- plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is known to interact with enzymes involved in metabolic pathways, such as glycine cleavage system (GCS) and serine hydroxymethyltransferase . These interactions are crucial for the compound’s role in metabolic regulation and other biochemical processes.
Molecular Mechanism
The molecular mechanism of Glycine, N-(4-amino-2-hydroxybenzoyl)- involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It has been observed to bind to specific enzymes, thereby modulating their activity. This binding can lead to either inhibition or activation of the enzyme, depending on the context . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Dosage Effects in Animal Models
The effects of Glycine, N-(4-amino-2-hydroxybenzoyl)- vary with different dosages in animal models. At lower doses, the compound has been observed to have beneficial effects on metabolic regulation and cellular function. At higher doses, it can exhibit toxic or adverse effects . These threshold effects are important for determining the appropriate dosage for research and therapeutic applications.
Metabolic Pathways
Glycine, N-(4-amino-2-hydroxybenzoyl)- is involved in several metabolic pathways. It interacts with enzymes such as glycine cleavage system (GCS) and serine hydroxymethyltransferase, which are crucial for its role in metabolic regulation . The compound’s involvement in these pathways can affect metabolic flux and metabolite levels, making it a key player in metabolic studies.
Transport and Distribution
The transport and distribution of Glycine, N-(4-amino-2-hydroxybenzoyl)- within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for studying the compound’s effects on cellular function and metabolism.
Subcellular Localization
Glycine, N-(4-amino-2-hydroxybenzoyl)- is localized in specific subcellular compartments, which can affect its activity and function. Targeting signals and post-translational modifications play a role in directing the compound to particular organelles . This subcellular localization is important for understanding the compound’s role in cellular processes and its potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Glycine, N-(4-amino-2-hydroxybenzoyl)- typically involves the reaction of 4-amino-2-hydroxybenzoic acid with glycine. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an appropriate solvent, usually dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods: On an industrial scale, the production of Glycine, N-(4-amino-2-hydroxybenzoyl)- may involve more efficient and scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can further enhance the efficiency of the production process .
Types of Reactions:
Oxidation: Glycine, N-(4-amino-2-hydroxybenzoyl)- can undergo oxidation reactions, particularly at the amino and hydroxyl groups. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: The compound can be reduced using agents like sodium borohydride, targeting the carbonyl group in the benzoyl moiety.
Substitution: Nucleophilic substitution reactions can occur at the amino group, where nucleophiles such as alkyl halides can replace the hydrogen atom.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in aqueous solution, potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed:
Oxidation: Formation of corresponding quinones or nitro derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
相似化合物的比较
- Glycine, N-(2-hydroxybenzoyl)-
- Sodium N-(8-[2-hydroxybenzoyl] amino) caprylate
Comparison: Glycine, N-(4-amino-2-hydroxybenzoyl)- is unique due to the presence of both amino and hydroxyl groups on the benzoyl moiety, which imparts distinct chemical reactivity and biological activity. In contrast, Glycine, N-(2-hydroxybenzoyl)- lacks the amino group, resulting in different reactivity and applications. Sodium N-(8-[2-hydroxybenzoyl] amino) caprylate is primarily used as an absorption enhancer in pharmaceutical formulations, highlighting its role in drug delivery systems .
属性
IUPAC Name |
2-[(4-amino-2-hydroxybenzoyl)amino]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-5-1-2-6(7(12)3-5)9(15)11-4-8(13)14/h1-3,12H,4,10H2,(H,11,15)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTFRJXJYBFHCHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)O)C(=O)NCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![5-Azaspiro[2.5]octan-6-one](/img/structure/B1380818.png)



![6-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1380823.png)
![3-bromo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a]azepine](/img/structure/B1380824.png)

![2-Bromothieno[3,2-c]pyridin-4-amine](/img/structure/B1380830.png)


![5-Bromo-1-isopropyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B1380838.png)
![8-Bromopyrido[2,3-b]pyrazine](/img/structure/B1380839.png)

